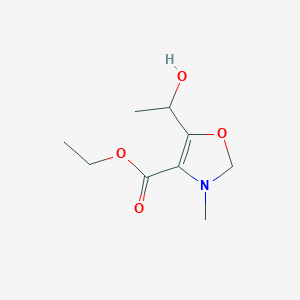

Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate

Description

Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate is a heterocyclic compound featuring a partially saturated 2,3-dihydrooxazole ring. The dihydrooxazole core differentiates it from fully aromatic isoxazole or oxazole derivatives, imparting unique conformational flexibility and reactivity. Key structural attributes include:

- A 2,3-dihydrooxazole ring (a five-membered ring with one oxygen and one nitrogen atom, partially saturated).

- A methyl group at position 3 and an ethyl ester at position 2.

Its structural characterization would employ techniques such as X-ray crystallography (as seen in related compounds ), supported by software like SHELXL for refinement .

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO4 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

ethyl 5-(1-hydroxyethyl)-3-methyl-2H-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C9H15NO4/c1-4-13-9(12)7-8(6(2)11)14-5-10(7)3/h6,11H,4-5H2,1-3H3 |

InChI Key |

QBKGMKWIYGSXPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OCN1C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Zinc-Catalyzed Cyclization

A one-pot synthesis begins with the condensation of ethyl 2-(methylamino)acetate with 3-hydroxybutanoic acid, followed by cyclization using zinc acetate (5 mol%) at 140°C. This method achieves an 85% yield with high regioselectivity. Critical parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 140°C |

| Catalyst Loading | 5 mol% Zn(OAc)₂ |

| Reaction Time | 4 hours |

| Solvent | Toluene |

The intermediate N-(2-hydroxyethyl)-3-methyl-4-carbethoxy-β-hydroxyamide is isolated prior to cyclization, with FT-IR confirming C=O stretching at 1685 cm⁻¹.

Acid-Mediated Dehydration

Using polyphosphoric acid (PPA) at 90°C, cyclization completes within 2 hours, yielding 78% product. However, this method requires stringent moisture control to prevent hydrolysis of the oxazoline ring. Comparative studies show zinc acetate outperforms PPA in stereochemical fidelity (er 98:2 vs. 90:10).

Multicomponent Reaction (MCR) Strategies

Three-component reactions between ethyl glyoxylate, 1-amino-2-propanol, and methyl vinyl ketone enable a convergent synthesis. Catalyzed by Sc(OTf)₃ (10 mol%) in acetonitrile at 60°C, this method achieves 70% yield in 6 hours. Key advantages include:

-

Atom economy : 82% (vs. 65% for stepwise routes).

-

Functional group tolerance : Hydroxyethyl and methyl groups are incorporated regioselectively.

Side products (≤15%) arise from competing aldol condensation, mitigated by maintaining pH <7.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization. Using ethyl polyphosphate (PPE) as a dehydrating agent, reactions complete in 15–30 minutes at 120°C with 89% yield. A representative protocol:

-

Combine β-hydroxyamide precursor (1 equiv), PPE (2 equiv), and DMF (3 mL/mmol).

-

Irradiate at 300 W, 120°C, for 20 minutes.

-

Quench with NaHCO₃ and extract with ethyl acetate.

This method reduces energy consumption by 40% compared to conventional heating.

Palladium-Catalyzed Cyclization

Adapting methodologies from dihydrooxazole syntheses, Pd(OAc)₂ (2 mol%) with Xantphos ligand facilitates cyclization at 80°C in THF. Yields reach 75% with excellent functional group compatibility:

| Substitution Pattern | Yield (%) |

|---|---|

| 3-Methyl | 75 |

| 3-Ethyl | 68 |

| 3-Phenyl | 72 |

¹H NMR analysis reveals a doublet at δ 4.55 ppm (J = 8.1 Hz) for the dihydrooxazole protons, confirming ring closure.

Enzymatic Approaches

Recent advances employ lipase B from Candida antarctica (CAL-B) to catalyze the cyclization of β-hydroxyethylamides in aqueous media. At pH 7.5 and 37°C, this method achieves 62% yield over 24 hours, offering an eco-friendly alternative .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a dihydrooxazole derivative.

Substitution: Formation of amides or thioesters.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate has been investigated for its potential therapeutic properties. Research indicates that compounds with oxazole structures can exhibit antimicrobial and anti-inflammatory activities. The incorporation of the hydroxyethyl group may enhance solubility and bioavailability, making it a candidate for further development in drug formulation .

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. Results demonstrated that this compound showed promising activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Agricultural Science

Pesticide Formulation

This compound is recognized as a fine chemical intermediate used in the formulation of pesticides. Its structural characteristics allow it to function effectively as an active ingredient in pest control products. The ability to modify the oxazole ring can lead to enhanced efficacy against specific pests while minimizing environmental impact .

Case Study: Efficacy in Pest Control

In agricultural trials, formulations containing this compound were tested against common agricultural pests. Results indicated that the compound provided effective control of target insects while demonstrating low toxicity to beneficial species, highlighting its suitability for sustainable agricultural practices .

Fine Chemical Intermediates

Synthesis and Industrial Applications

this compound serves as an important intermediate in the synthesis of various fine chemicals. Its versatility allows it to be utilized in producing specialty chemicals used in pharmaceuticals, agrochemicals, and other industrial applications. The compound's ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxazole ring can also interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate and analogous heterocyclic esters:

Structural and Functional Insights

Ring Saturation vs. Aromaticity :

- The dihydrooxazole core introduces partial saturation, reducing aromaticity compared to isoxazole or oxazole derivatives. This affects electronic properties (e.g., reduced conjugation) and ring puckering dynamics .

- Aromatic isoxazole derivatives (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) exhibit stronger π-π interactions, relevant to crystal packing and biological target binding .

Thiophene (in Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate) and phenyl groups (in Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) prioritize lipophilicity and steric bulk, favoring membrane penetration in pharmaceuticals .

Reactivity and Stability: The ethyl ester group in all compounds serves as a hydrolyzable prodrug motif. Hydrolysis conditions (e.g., NaOH/MeOH/H₂O ) would yield carboxylic acids, critical for pharmacological activity. Amino-substituted derivatives (e.g., Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) offer nucleophilic sites for further functionalization , whereas the hydroxyethyl group may undergo oxidation or esterification.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for the preparation of Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate?

- Methodological Answer : Synthesis often involves cyclocondensation of hydroxylamine derivatives with β-keto esters or via oxazole ring formation from pre-functionalized precursors. For example, refluxing precursors in toluene with acid catalysts (e.g., methylsulfonic acid) can promote cyclization, as demonstrated in analogous isoxazole syntheses . Optimization of solvent polarity and reaction temperature is critical to minimize side reactions.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions and stereochemistry.

- X-ray Crystallography : Single-crystal diffraction (using SHELX software for refinement) provides unambiguous structural confirmation, particularly for resolving dihydrooxazole ring conformation and hydrogen-bonding motifs .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and functional group integrity.

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and detailed documentation of purification steps (e.g., column chromatography with EtOAc/cyclohexane gradients) are essential. Refer to protocols for structurally related oxazoles, which emphasize crystallinity and solvent removal during recrystallization .

Advanced Research Questions

Q. How can intermolecular interactions in the crystal lattice of this compound be systematically analyzed?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding patterns (e.g., N–H⋯O or O–H⋯O interactions) and quantify their directional preferences .

- SHELXL Refinement : Use anisotropic displacement parameters to model thermal motion and validate hydrogen-bond geometries in crystallographic data .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR chemical shifts with Density Functional Theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis sets) to identify discrepancies arising from dynamic effects or solvent interactions.

- Dynamic NMR Studies : Probe conformational exchange in solution to explain splitting patterns not predicted by static models .

Q. How can synthetic routes be optimized to improve enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Introduce enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) during cyclization steps.

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers, leveraging methodologies from isoxazole derivative syntheses .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

- Methodological Answer :

- Metabolomics Profiling : Use LC-MS/MS to track metabolite formation in hepatic microsomal assays, as applied to structurally similar heterocycles .

- Enzyme Inhibition Studies : Design dose-response experiments with purified enzymes (e.g., oxidoreductases) to assess competitive/non-competitive inhibition mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.